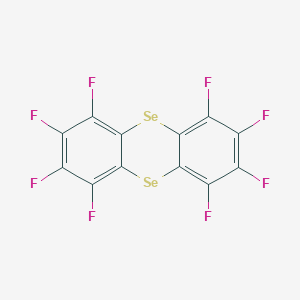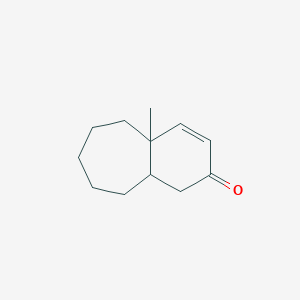
4-iodo-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-methyloxolan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of iodine and a methyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the iodination of a precursor furan compound. This can be done using iodine and a suitable oxidizing agent under controlled conditions. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and methylation processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. Safety measures would also be crucial due to the handling of iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the furan ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an azide or thiol group.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could serve as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 4-iodo-5-methyloxolan-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The iodine atom and the furan ring may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dihydro-4-iodofuran-2(3H)-one: Similar structure but lacks the methyl group.
Dihydro-5-methylfuran-2(3H)-one: Similar structure but lacks the iodine atom.
4-Iodo-5-methylfuran-2(3H)-one: Similar structure but not fully hydrogenated.
Uniqueness
4-iodo-5-methyloxolan-2-one is unique due to the presence of both the iodine atom and the methyl group
Properties
CAS No. |
18152-73-3 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI Key |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
Canonical SMILES |
CC1C(CC(=O)O1)I |
| 18152-73-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)













